molecular formula C23H25NO3 B133995 Cyclopropanotropine Benzylate CAS No. 575463-96-6

Cyclopropanotropine Benzylate

Cat. No.: B133995
CAS No.: 575463-96-6
M. Wt: 363.4 g/mol
InChI Key: HSDBULQDKRYING-UHFFFAOYSA-N
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Description

Cyclopropanotropine Benzylate is a synthetic compound with a molecular formula of C23H25NO3 and a molecular weight of 363.4 g/mol. This compound is known for its potential therapeutic and industrial applications.

Preparation Methods

The synthesis of Cyclopropanotropine Benzylate involves several steps. The synthetic routes typically include the formation of the azatricyclo nonane core followed by esterification with 2-hydroxy-2,2-diphenylacetic acid. The reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired product is obtained . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo substitution reactions where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Cyclopropanotropine Benzylate has a wide range of scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Medicine: It is being explored for its therapeutic potential in treating various diseases.

    Industry: It is used in the production of polymers and other industrial materials

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context .

Comparison with Similar Compounds

When compared to similar compounds, Cyclopropanotropine Benzylate stands out due to its unique structural features and reactivity. Similar compounds include:

    4,4’-Difluorobenzophenone: Known for its use in high-performance polymers.

    Sulflower: A stable heterocyclic compound with unique properties. These compounds share some similarities in their chemical structure but differ in their specific applications and reactivity.

Properties

IUPAC Name

(9-methyl-9-azatricyclo[3.3.1.02,4]nonan-7-yl) 2-hydroxy-2,2-diphenylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25NO3/c1-24-20-12-17(13-21(24)19-14-18(19)20)27-22(25)23(26,15-8-4-2-5-9-15)16-10-6-3-7-11-16/h2-11,17-21,26H,12-14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSDBULQDKRYING-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2CC(CC1C3C2C3)OC(=O)C(C4=CC=CC=C4)(C5=CC=CC=C5)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60476924
Record name AGN-PC-0NHOJB
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60476924
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

363.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

575463-96-6
Record name AGN-PC-0NHOJB
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60476924
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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